9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Description
9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C21H19NO5S and its molecular weight is 397.45. The purity is usually 95%.
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Biological Activity
The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one (CAS No. 946385-16-6) has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a chromeno and oxazine moiety, along with a tetrahydrothiophene group. Its molecular formula is C21H19NO5S, and it has a molecular weight of approximately 397.4 g/mol. The unique structural attributes contribute to its biological activity by enabling interactions with various biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The binding affinity and specificity are influenced by the compound's structural characteristics, allowing it to modulate various biochemical pathways. Notably, compounds with similar structures have been shown to act as inhibitors of key enzymes involved in cancer progression and other diseases.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit anticancer activity by inhibiting tyrosine kinases, which are crucial in cell signaling pathways related to tumor growth and metastasis. For instance, studies on related compounds have demonstrated their effectiveness against various cancer cell lines by disrupting the signaling pathways essential for cancer cell survival and proliferation .
Antimicrobial Activity
Some derivatives have also shown promise as antimicrobial agents. The presence of the thiophene ring enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains. In vitro studies have reported significant inhibition of bacterial growth at low concentrations.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate that it could mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits in neurodegenerative diseases . The mechanism involves the modulation of oxidative stress pathways and inflammation.
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathways often include the formation of the chromene and oxazine structures followed by the introduction of the thiophene moiety using various reagents under controlled conditions.
Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c23-21-17(14-4-2-1-3-5-14)10-15-6-7-19-18(20(15)27-21)11-22(13-26-19)16-8-9-28(24,25)12-16/h1-7,10,16H,8-9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNESVWNNBMELOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=CC=C5)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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